3-(Methylamino)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that belongs to the isoquinoline family. It features a methylamino group at the third position of the dihydroisoquinoline structure, which significantly influences its chemical behavior and biological properties. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the development of new therapeutic agents.
This compound can be synthesized through various chemical methods, primarily involving cyclization reactions. It is classified under organic compounds with a specific focus on nitrogen-containing heterocycles. The molecular formula for 3-(Methylamino)-1,2-dihydroisoquinolin-1-one is C10H12N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 3-(Methylamino)-1,2-dihydroisoquinolin-1-one typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline ring. The introduction of the methylamino group can be achieved through reductive amination using methylamine.
Industrial production may utilize continuous flow reactors to enhance efficiency and selectivity during synthesis.
The molecular structure of 3-(Methylamino)-1,2-dihydroisoquinolin-1-one consists of a dihydroisoquinoline core with a methylamino substituent. The compound's three-dimensional conformation plays a crucial role in its biological activity.
3-(Methylamino)-1,2-dihydroisoquinolin-1-one can undergo several chemical reactions:
The mechanism of action for 3-(Methylamino)-1,2-dihydroisoquinolin-1-one involves interaction with specific biological targets such as enzymes and receptors. It may function as an inhibitor or modulator within cellular signaling pathways, potentially affecting kinase activity or neurotransmitter receptor interactions. This modulation can lead to significant changes in cellular processes, making it a compound of interest in pharmacological research.
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry confirm its structural integrity and purity during synthesis.
3-(Methylamino)-1,2-dihydroisoquinolin-1-one finds applications across various scientific fields:
Human phenylalanine hydroxylase (PAH) catalyzes the conversion of L-phenylalanine (L-Phe) to L-tyrosine, requiring iron and the cofactor tetrahydrobiopterin (BH₄). Over 60% of phenylketonuria (PKU)-causing PAH mutations are missense variants that trigger protein misfolding, destabilization, and premature degradation by the ubiquitin-proteasome system [2] [5]. 3-(Methylamino)-1,2-dihydroisoquinolin-1-one (Compound III) was identified via high-throughput screening as a potent pharmacological chaperone that binds and stabilizes mutant PAH [1] [7].
Compound III binds the catalytic domain of PAH, specifically coordinating the non-heme ferric iron (Fe³⁺) within the active site. This iron is typically liganded by His285, His290, and Glu330 in a 2-His-1-carboxylate facial triad motif [2] [9]. Biophysical studies (EPR spectroscopy) confirm that Compound III alters iron coordination geometry, displacing water molecules and inducing a conformational shift that stabilizes the tetrameric assembly of PAH (Figure 1B) [3]. This binding corrects misfolding in mutants like G46S, which otherwise forms non-amyloid fibrils via N-terminal domain destabilization [5]. Surface plasmon resonance (SPR) reveals reversible binding (KD = 0.8–5 µM), outcompeted by high L-Phe concentrations, indicating an active-site-directed mechanism [3].
Differential scanning fluorimetry (DSF) quantified Compound III’s stabilization effect, showing a ΔTm (thermal shift) of +8–12°C for recombinant wild-type and mutant PAH (e.g., R408W). Isothermal titration calorimetry (ITC) further demonstrated exothermic binding (ΔG = −9.2 kcal/mol), driven by favorable enthalpy changes, indicating high-affinity interactions beyond simple iron chelation [1] [7]. Compound III’s scaffold enhances hydrophobic packing in the catalytic core, reducing solvent-accessible surface area and increasing resistance to denaturation [3].
Unlike BH₄ (Kuvan®), which binds oxidized iron (Fe²⁺) and locks PAH in an inactive, "closed" conformation, Compound III permits dynamic transitions between regulatory states [2] [9]. BH₄ stabilizes PAH primarily through pterin ring interactions but requires millimolar concentrations. In contrast, Compound III achieves comparable stabilization at micromolar doses due to its higher binding affinity for the iron site and does not competitively inhibit substrate turnover (Table 1) [1] [7].
Table 1: Thermodynamic and Functional Comparison of PAH Chaperones
Property | Compound III | BH₄ (Sapropterin) |
---|---|---|
Binding Site | Catalytic iron center | Pterin/iron pocket |
ΔTm (°C) | +8–12 | +5–8 |
KD (µM) | 0.8–5 | 15–30 |
Inhibition of Activity | Minimal (~10% at 100 µM) | Competitive (Ki = 20 µM) |
Cellular EC₅₀ | 25 µM | 100 µM |
HEK293 cells transiently expressing pathogenic PAH mutants (e.g., I65T, R261Q) showed 20–30% of wild-type enzyme activity. Treatment with 50 µM Compound III for 24 h increased activity 2–3 fold, reaching 60–90% of wild-type levels. Activity was measured via tyrosine production or phenylalanine depletion assays, confirming functional rescue beyond protein stabilization [1] [3]. Notably, Compound III outperformed BH₄ in mutants with poor cofactor responsiveness (e.g., F39del) due to its iron-centric mechanism [7].
Immunoblotting demonstrated a 3.5-fold increase in steady-state PAH protein in transfected cells treated with Compound III. Pulse-chase experiments revealed prolonged PAH half-life (t½ > 8 h vs. 2 h untreated), attributable to reduced ubiquitination and proteasomal degradation. Confocal microscopy confirmed enhanced localization of mutant PAH to the cytosol, contrasting with aggresome formation in untreated cells [1] [3]. This suggests Compound III promotes folding competence early in PAH biogenesis, enabling escape from ER quality control.
Table 2: Cellular Efficacy of Compound III in PAH Restoration
PAH Variant | Activity (Untreated) | Activity (+Compound III) | Protein Increase |
---|---|---|---|
Wild-Type | 100% | 120% | 1.2-fold |
R408W | 25% | 75% | 3.0-fold |
I65T | 30% | 85% | 3.2-fold |
F39del | 20% | 60% | 2.8-fold |
Wild-type mice administered Compound III orally (5 mg/kg/day) for 12 days exhibited 40% higher hepatic PAH activity and 2.2-fold increased PAH protein levels. Pharmacokinetic analysis revealed Cmax = 1.8 µM in plasma and 15 µM in liver tissue at 2 h post-dose, indicating efficient absorption and tissue partitioning. The compound’s dihydroisoquinolinone scaffold conferred metabolic stability (t½ = 6.5 h), enabling once-daily dosing. Crucially, PAH stimulation occurred at doses 10-fold lower than required for BH₄ [1] [7].
Liver extracts from treated mice showed enhanced PAH resistance to urea denaturation. At 10 µM liver concentrations, the free energy of unfolding (ΔGunf) increased by 3.8 kcal/mol. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) revealed reduced deuterium uptake in the catalytic domain (residues 200–350), confirming Compound III restricts solvent exposure of dynamic regions. Additionally, small-angle X-ray scattering (SAXS) demonstrated stabilization of the active tetrameric state, suppressing dissociation into dimers/monomers [3] [7]. This allosterically improved L-Phe affinity, reducing Km by 35% at therapeutic doses.
Compound Names Mentioned in Article
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4